2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Overview
Description
2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-oxo-2-phenyl-4H-chromen-6-ylamine and 2-methylbenzoyl chloride.
Condensation Reaction: The 4-oxo-2-phenyl-4H-chromen-6-ylamine is reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and photonic devices.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Effects: The compound exerts its effects by binding to active sites of enzymes or receptors, inhibiting their activity, and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 4-methylumbelliferyl acetate
Uniqueness
2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for selective binding to molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-7-5-6-10-18(15)23(26)24-17-11-12-21-19(13-17)20(25)14-22(27-21)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHBLPZHYPGFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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